molecular formula C23H44Cl2N2 B14345285 Chonemorphine dihydrochloride CAS No. 96553-96-7

Chonemorphine dihydrochloride

Cat. No.: B14345285
CAS No.: 96553-96-7
M. Wt: 419.5 g/mol
InChI Key: JLJIGVDIYQZJBL-AICXAXPFSA-N
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Description

Note: No direct evidence related to "Chonemorphine dihydrochloride" was found in the provided sources. This name may refer to a misspelled, obscure, or hypothetical compound. For the purpose of addressing the query, this article will focus on general dihydrochloride salts and structurally related compounds mentioned in the evidence, such as putrescine dihydrochloride, cadaverine dihydrochloride, doxepin hydrochloride, and others.

Properties

CAS No.

96553-96-7

Molecular Formula

C23H44Cl2N2

Molecular Weight

419.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;dihydrochloride

InChI

InChI=1S/C23H42N2.2ClH/c1-15(25(4)5)19-8-9-20-18-7-6-16-14-17(24)10-12-22(16,2)21(18)11-13-23(19,20)3;;/h15-21H,6-14,24H2,1-5H3;2*1H/t15-,16-,17-,18-,19+,20-,21-,22-,23+;;/m0../s1

InChI Key

JLJIGVDIYQZJBL-AICXAXPFSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)N)C)C)N(C)C.Cl.Cl

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)N(C)C.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of chonemorphine dihydrochloride involves several steps, starting from the extraction of the natural compound from Chonemorpha fragrans. The synthetic route typically includes:

Chemical Reactions Analysis

Chonemorphine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chonemorphine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of chonemorphine dihydrochloride involves its interaction with specific molecular targets. It acts as an agonist to the glucocorticoid receptor, which is a member of the nuclear receptor superfamily. This interaction leads to the activation or repression of specific genes involved in inflammation, metabolism, and immune response . The compound’s antiamoebic activity is attributed to its ability to disrupt the cellular processes of amoebic parasites, leading to their death.

Comparison with Similar Compounds

The following analysis compares dihydrochloride salts and their structural, analytical, and pharmacological properties based on the available evidence.

Structural and Chemical Properties
Compound Molecular Formula/Weight Key Structural Features Source Reference
Putrescine dihydrochloride C₄H₁₂N₂·2HCl (183.1 g/mol) Aliphatic diamine with two amine groups
Cadaverine dihydrochloride C₅H₁₄N₂·2HCl (197.1 g/mol) Five-carbon diamine, similar to putrescine
Doxepin hydrochloride C₁₉H₂₁NO·HCl (316.3 g/mol) Tricyclic dibenzoxepin structure
Choline phosphate chloride C₅H₁₅ClNO₄P (220.6 g/mol) Quaternary ammonium with phosphate group
Hydroxylamine hydrochloride NH₂OH·HCl (69.5 g/mol) Simple inorganic salt with hydroxylamine

Key Observations :

  • Dihydrochloride salts are commonly used to stabilize amines (e.g., putrescine, cadaverine) by forming ionic bonds with two HCl molecules .
  • Doxepin hydrochloride differs significantly as a tricyclic antidepressant with a complex aromatic backbone, requiring stringent chromatographic separation of isomers (e.g., E/Z isomers) during quality control .
Analytical Methods and Purity Standards
Compound Analytical Technique Impurity Limits Key Chromatographic Parameters Source Reference
Doxepin hydrochloride HPLC-UV (215 nm) ≤0.15% related compound A L7 column, 1 mL/min flow rate
Dicyclomine hydrochloride LC-UV (215 nm) ≤0.15% related compound A 3.5-µm L7 column, 100 µL injection
Putrescine dihydrochloride Gravimetric/volumetric prep. N/A (analytical standard) Stock solution at 1000 mg/L in H₂O
Prilocaine hydrochloride Melting range, organic impurity ≤0.7% total impurities USP reference standards for impurities

Key Observations :

  • Doxepin and dicyclomine require high-resolution HPLC to separate structurally similar impurities (e.g., isomers or degradation products), with strict acceptance criteria for resolution (R ≥1.5) .
  • Biogenic amines like putrescine and cadaverine are standardized as stock solutions for quantitative analysis in food science .
Pharmacological and Functional Differences
Compound Primary Use Mechanism of Action Regulatory Notes Source Reference
Doxepin hydrochloride Antidepressant, anxiolytic Serotonin/norepinephrine reuptake inhibition USP monographs enforce isomer purity
Prilocaine hydrochloride Local anesthetic Sodium channel blockade USP tests for o-toluidine impurities
Choline phosphate chloride Nutritional supplement Precursor for phospholipids Used in metabolic studies
Hydroxylamine hydrochloride Reducing agent in synthesis Forms oximes with carbonyls Industrial and laboratory applications

Key Observations :

  • Doxepin and prilocaine are pharmacologically active and require rigorous impurity profiling due to their therapeutic applications .
  • Putrescine and cadaverine are primarily studied in food safety and microbial metabolism rather than pharmacology .
Stability and Formulation Challenges
  • Doxepin hydrochloride is sensitive to isomerization, necessitating controlled storage conditions (e.g., protection from light and moisture) .
  • Hydroxylamine hydrochloride is hygroscopic and requires anhydrous preparation methods (e.g., acetyl chloride in methanol for derivatization) .

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